1,2,3,4-Tetrahydroisoquinolin-1-amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

1,2,3,4-Tetrahydroisoquinolin-1-amine (THIQ-1-amine) is the optimal building block for unbiased CNS SAR studies, offering a free 1-position primary amine for modular derivatization. Unlike biologically active analogs (1MeTIQ, 1BnTIQ), this core avoids introducing confounding intrinsic activity, ensuring cleaner SAR readouts. Essential for synthesizing focused THIQ libraries, PNMT inhibitors, and affinity probes, its unique reactivity makes it non-substitutable for programs requiring systematic exploration of the 1-position vector.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B11922596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-1-amine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)N
InChIInChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6,10H2
InChIKeyLZXQFYUUMWVPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroisoquinolin-1-amine: A Core Scaffold for CNS-Focused Drug Discovery and Chemical Biology


1,2,3,4-Tetrahydroisoquinolin-1-amine (THIQ-1-amine) is a bicyclic secondary amine characterized by a tetrahydroisoquinoline (THIQ) core with a primary amine substituent at the 1-position [1]. This structural motif is fundamental to a broad class of isoquinoline alkaloids and synthetic derivatives known for their diverse biological activities, particularly within the central nervous system (CNS) [2]. The compound itself serves as a versatile chemical handle and a minimalist core structure, enabling the systematic exploration of structure-activity relationships (SAR) that are often confounded in more complex, biologically active endogenous THIQ analogs like 1-methyl-TIQ or 1-benzyl-TIQ [3].

Why 1,2,3,4-Tetrahydroisoquinolin-1-amine Cannot Be Substituted with Its Endogenous or Bulkier Analogs


Attempting to substitute 1,2,3,4-Tetrahydroisoquinolin-1-amine with in-class compounds like 1,2,3,4-tetrahydroisoquinoline (TIQ) or its 1-methyl (1MeTIQ) and 1-benzyl (1BnTIQ) analogs introduces significant and often unpredictable pharmacological bias. While TIQs are widely studied for CNS activity, the nature of the 1-position substituent profoundly dictates target engagement [1]. The unsubstituted TIQ core (without the 1-amine) is an endogenous neurotoxin [2], whereas 1MeTIQ is a neuroprotectant [3] and both exhibit direct antidepressant-like effects in vivo [4]. Conversely, 1BnTIQ displays a distinct profile as a dopamine D2 receptor ligand and cardiac ion channel modulator [5]. 1,2,3,4-Tetrahydroisoquinolin-1-amine, with its free primary amine, is unique in that it serves primarily as a synthetic intermediate, providing a critical functional group for derivatization that is absent in the biologically active analogs, which are typically N-unsubstituted or N-methylated at the core [6]. This fundamental difference makes interchange impossible for any application requiring further chemical elaboration or SAR studies devoid of the intrinsic activity of the comparator analogs.

Quantitative Differentiation of 1,2,3,4-Tetrahydroisoquinolin-1-amine from Key Analogs: A Comparative Evidence Guide


Synthetic Utility: The Critical Role of the 1-Amino Group in Derivatization Versus Direct Biological Activity of Analogs

1,2,3,4-Tetrahydroisoquinolin-1-amine is fundamentally distinct from its in-class analogs as it is primarily a synthetic intermediate rather than a direct pharmacologically active agent. Unlike the unsubstituted TIQ, 1-methyl-TIQ (1MeTIQ), and 1-benzyl-TIQ (1BnTIQ), which are all studied for their intrinsic CNS activities [1], THIQ-1-amine serves as a precursor for creating diverse chemical libraries. The presence of the free primary amine at the 1-position provides a unique reactive handle for amide bond formation, reductive amination, and other conjugations, enabling the systematic exploration of SAR without the confounding intrinsic activity of the comparator molecules [2]. For instance, 7-substituted-THIQs, which are potent PNMT inhibitors, are synthesized from this core, and their selectivity over the alpha2-adrenoceptor is finely tuned via this 1-amino handle [3].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Divergent In Vivo Behavioral Profiles: TIQ's Antidepressant Activity Versus 1,2,3,4-Tetrahydroisoquinolin-1-amine's Undefined Profile

Direct in vivo behavioral studies reveal a stark contrast in the activity of the unsubstituted TIQ analog, whereas data for 1,2,3,4-Tetrahydroisoquinolin-1-amine is absent, underscoring its distinct role. In a rat forced swim test (FST), 1,2,3,4-tetrahydroisoquinoline (TIQ) administered at 25-50 mg/kg i.p. produced an antidepressant-like effect with a potency comparable to imipramine (10-30 mg/kg i.p.), significantly reducing immobility time [1]. Similarly, in a tail suspension test (TST) in mice, both TIQ and 1MeTIQ (10-50 mg/kg) decreased immobility, demonstrating clear efficacy in models of depression [2]. No such in vivo pharmacological data exists for 1,2,3,4-Tetrahydroisoquinolin-1-amine, highlighting that its functional profile is not established and it is not a direct substitute for these behaviorally active analogs.

Behavioral Pharmacology Neuropharmacology Depression Models

Receptor Binding Profiles: TIQ Analogs Show Defined Affinity, While 1,2,3,4-Tetrahydroisoquinolin-1-amine is a Precursor

Receptor binding studies further differentiate the compound from its close analogs. Unsubstituted 1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives have been shown to act as potent 5-HT1A receptor ligands, with a derivative (Ki = 6.7 nM) displaying the highest affinity in one series [1]. In contrast, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) exhibits a different pharmacological fingerprint, binding to the dopamine D2 receptor with a Ki of 3.57 µM [2] and inhibiting cardiac ion channels (Ito) with an IC50 of 4.3 µM [3]. No such direct receptor binding data is available for 1,2,3,4-Tetrahydroisoquinolin-1-amine itself, as its primary amine group is typically utilized for further derivatization to achieve and optimize receptor affinity [4].

Receptor Pharmacology CNS Targets Binding Affinity

Procurement-Driven Application Scenarios for 1,2,3,4-Tetrahydroisoquinolin-1-amine


Scenario 1: Building Focused CNS-Focused Chemical Libraries

This compound is the optimal choice for medicinal chemistry teams synthesizing focused libraries of tetrahydroisoquinoline derivatives for CNS target screening. The free primary amine at the 1-position provides a versatile handle for attaching diverse pharmacophores via amide coupling, reductive amination, or sulfonamide formation, as demonstrated in the generation of PNMT inhibitors [1]. Unlike using the biologically active TIQ or 1MeTIQ cores, starting from 1,2,3,4-Tetrahydroisoquinolin-1-amine avoids introducing confounding intrinsic activity into the resulting library compounds, ensuring a cleaner SAR readout.

Scenario 2: Investigating Structure-Activity Relationships (SAR) at the 1-Position

For researchers aiming to systematically map the SAR of the THIQ scaffold, particularly at the 1-position, this compound is an essential starting material. It allows for the direct comparison of different substituents at the nitrogen (e.g., varying alkyl, aryl, or acyl groups) [2]. This is in stark contrast to the use of 1MeTIQ or 1BnTIQ, where the 1-position is already substituted, limiting the scope of chemical exploration and pre-defining the pharmacological outcome [3]. Procurement of the 1-amine enables a true de novo investigation of this critical vector.

Scenario 3: Synthesis of Advanced Intermediates for PNMT and Adrenergic Targets

The synthesis of selective phenylethanolamine N-methyltransferase (PNMT) inhibitors, crucial for modulating epinephrine biosynthesis, is a well-established application that hinges on this core. As detailed in key SAR studies, the 7-substituted-THIQ scaffold is built upon this molecule, and the 1-amino group is integral to achieving the desired selectivity profile over the alpha2-adrenoceptor [1]. For any program targeting PNMT or related adrenergic pathways, 1,2,3,4-Tetrahydroisoquinolin-1-amine is a non-substitutable precursor for generating the necessary pharmacophore.

Scenario 4: Developing Chemical Probes for Target Identification

In chemical biology, this compound is ideal for creating affinity probes or PROTACs (Proteolysis Targeting Chimeras) based on the THIQ scaffold. The primary amine provides a convenient attachment point for biotin, fluorescent tags, or E3 ligase ligands. This allows for the investigation of the molecular targets of THIQ-based ligands without altering the core scaffold's binding interactions [2]. Using a pre-functionalized analog like 1MeTIQ would require complex de novo synthesis of a derivative, making 1,2,3,4-Tetrahydroisoquinolin-1-amine the more efficient and modular choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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